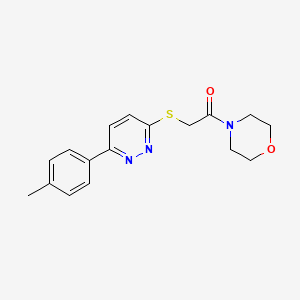

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of morpholino compounds typically contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis

Pyridazine compounds, which are part of the structure of “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone”, are known to be highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .Physical And Chemical Properties Analysis

The pyridazine ring, which is part of the structure of “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone”, is known for its unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-Inflammatory Applications

- Analgesic and Anti-Inflammatory Effects : A study explored the analgesic and anti-inflammatory effects of emorfazone, a compound closely related to 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, in post-surgical dental pain and inflammation (Khan, Malik, & Zuberi, 1992).

Chemical Synthesis and Characterization

- Chemical Synthesis : Research on the interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate led to the formation of various derivatives, including 2-aminothiophene derivatives. These derivatives were found to exhibit moderate to good anti-inflammatory activity in animal models (Helal et al., 2015).

- Spectral Analysis : Another study focused on the synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, derived from 1-(4-morpholinophenyl)ethanone. These compounds showed potential for various biological activities, including anti-inflammatory and antimicrobial properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Pharmacological and Medicinal Chemistry Applications

- Pharmacophore in Medicinal Chemistry : Chiral morpholinone, a structural component of 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, was identified as a crucial pharmacophore in medicinal chemistry. Its enantioselective synthesis was explored for potential use in organic synthesis and drug development (He, Wu, Wang, & Zhu, 2021).

Synthesis and Biological Evaluation

Antibacterial Activity : A study on the synthesis of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone from 4-morpholino acetophenone demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018).

Microwave-Assisted Synthesis and Antibacterial Activity : Research on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones derived from 1-(4-morpholinophenyl) ethanone revealed promising antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activity : A study on the condensation of iminodiacetic acid with various amines, including 2-morpholinoethanamine, led to the synthesis of piperazine-2,6-dione derivatives that showed good anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).

Wirkmechanismus

While the specific mechanism of action for “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone” is not available, morpholino compounds are generally used in molecular biology to modify gene expression . They block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

Zukünftige Richtungen

Pyridazine and phthalazine compounds, which are part of the structure of “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone”, have been the focus of considerable research due to their diverse biological activities . They are often used as scaffolds for the synthesis of a diverse range of biologically active compounds . This suggests that “1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone” and similar compounds could have potential applications in pharmaceutical industries and could be the subject of future research .

Eigenschaften

IUPAC Name |

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-2-4-14(5-3-13)15-6-7-16(19-18-15)23-12-17(21)20-8-10-22-11-9-20/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKAOZVIHNZQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2703408.png)

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2703412.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea](/img/structure/B2703413.png)

![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)

![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)

![Methyl 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2703417.png)

![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)

![Prop-2-en-1-yl 6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2703426.png)